molecular formula C16H15ClN6O B2770035 1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941965-02-2

1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2770035
CAS No.: 941965-02-2
M. Wt: 342.79
InChI Key: CGEFNHXNQPSEGT-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of urea derivatives

Scientific Research Applications

1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

The synthesis of 1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Benzylation: The benzyl group is introduced by reacting benzyl chloride with the intermediate tetrazole compound.

    Urea Formation: The final step involves the reaction of the benzylated tetrazole intermediate with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(4-chlorophenyl)urea: This compound lacks the tetrazole ring and may have different chemical and biological properties.

    1-Benzyl-3-(3-chlorophenyl)urea: The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity and biological activity.

    1-Benzyl-3-(2-chlorophenyl)urea: Similar to the previous compound, the position of the chlorine atom affects its properties.

The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical and biological characteristics compared to other urea derivatives.

Properties

IUPAC Name

1-benzyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-13-6-8-14(9-7-13)23-15(20-21-22-23)11-19-16(24)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEFNHXNQPSEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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